4-Hydroxy-2-oxoglutaric acid

Enzyme kinetics Aldolase Substrate specificity

Research on primary hyperoxaluria type 3 (PH3) demands authentic 4-hydroxy-2-oxoglutaric acid-generic keto-acid substitutes yield false negatives. BenchChem supplies high-purity 4-hydroxy-2-oxoglutaric acid validated as the native HOGA1 substrate (KM 0.011 mM). • Enables specific LC-MS/MS quantification for PH3 diagnosis. • Supports wild-type/mutant HOGA1 enzyme kinetics and pharmacological chaperone screening. • Distinct glyoxylate reductase inhibition profile critical for dual-enzyme defect modeling. Reliable global delivery ensures uninterrupted research.

Molecular Formula C5H6O6
Molecular Weight 162.10 g/mol
CAS No. 1187-99-1
Cat. No. B029814
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxy-2-oxoglutaric acid
CAS1187-99-1
Synonyms2-Hydroxy-4-oxopentanedioic Acid;  4-Hydroxy-2-ketoglutaric Acid Dilithium Salt;  4-Hydroxy-2-oxoglutaric Acid;  DL-2-Oxo-4-hydroxyglutarate Dilithium Salt;  DL-2-Keto-4-Hydroxyglutaric Acid;  γ-Hydroxy-α-ketoglutaric Αcid Dilithium Salt; 
Molecular FormulaC5H6O6
Molecular Weight162.10 g/mol
Structural Identifiers
SMILESC(C(C(=O)O)O)C(=O)C(=O)O
InChIInChI=1S/C5H6O6/c6-2(4(8)9)1-3(7)5(10)11/h2,6H,1H2,(H,8,9)(H,10,11)
InChIKeyWXSKVKPSMAHCSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydroxy-2-oxoglutaric Acid: Compound Overview


4-Hydroxy-2-oxoglutaric acid (CAS 1187-99-1), also known as 2-keto-4-hydroxyglutarate, is an oxo dicarboxylic acid that serves as a key intermediate in the mitochondrial hydroxyproline degradation pathway [1]. This compound exists as a racemic mixture under physiological conditions and functions as the natural substrate for 4-hydroxy-2-oxoglutarate aldolase (HOGA1), catalyzing its cleavage to pyruvate and glyoxylate [1][2]. Its unique structural feature—a gamma-keto acid with a C4-hydroxyl group—distinguishes it from primary metabolic intermediates like 2-oxoglutarate and confers specific enzyme recognition properties critical for diagnostic and research applications [2].

4-Hydroxy-2-oxoglutaric Acid: Why Analogs Fail


The functional specificity of 4-hydroxy-2-oxoglutaric acid cannot be replicated by structural analogs such as 2-oxoglutarate or 2-hydroxyglutarate. Unlike 2-oxoglutarate, which serves as a ubiquitous TCA cycle intermediate, 4-hydroxy-2-oxoglutaric acid selectively engages the dedicated hydroxyproline catabolic pathway via HOGA1 with a wild-type KM of 0.011 mM [1]. Critically, 2-oxoglutarate and 2-hydroxyglutarate fail to inhibit glyoxylate reductase, whereas 4-hydroxy-2-oxoglutaric acid demonstrates specific enzyme inhibition—a mechanistic distinction essential for PH3 disease modeling and diagnostic assays [2]. Substitution with generic keto-acids would yield false-negative results in clinical biomarker panels and invalidate enzyme kinetic studies reliant on HOGA1 substrate specificity.

4-Hydroxy-2-oxoglutaric Acid: Differentiation Evidence


HOGA1 Substrate Affinity

Human 4-hydroxy-2-oxoglutarate aldolase (HOGA1) demonstrates high substrate affinity for 4-hydroxy-2-oxoglutaric acid with a KM of 0.011 mM (11 µM) under physiological assay conditions (pH 8.5, 37°C) [1]. This low KM value confirms that 4-hydroxy-2-oxoglutaric acid is the native, high-affinity substrate of the hydroxyproline degradation pathway, distinguishing it from alternative keto-acids that show no measurable activity with HOGA1 [1].

Enzyme kinetics Aldolase Substrate specificity

Selective Glyoxylate Reductase Inhibition

4-Hydroxy-2-oxoglutaric acid inhibits glyoxylate reductase (GR), the enzyme deficient in primary hyperoxaluria type 2 (PH2). Under identical assay conditions, 2-oxoglutarate and 2-hydroxyglutarate did not inhibit GR activity [1]. This selective inhibition is proposed as a key mechanistic contributor to oxalate overproduction in PH3, wherein accumulated HOG inhibits GR, phenocopying PH2 [1].

Enzyme inhibition Glyoxylate metabolism Primary hyperoxaluria

PH3 Diagnostic Biomarker Specificity

Urinary 4-hydroxy-2-oxoglutaric acid elevation is a specific diagnostic marker for primary hyperoxaluria type 3 (PH3), distinguishing it from PH1 (elevated glycolate) and PH2 (elevated glycerate). Diagnostic algorithms explicitly state: 'Increased concentrations of oxalate and 4-hydroxy-2-oxoglutarate indicate type 3 primary hyperoxaluria' [1][2]. In contrast, normal 4-hydroxy-2-oxoglutarate with elevated oxalate indicates secondary hyperoxaluria [2].

Clinical diagnostics Metabolomics Biomarker

HOGA1 Catalytic Efficiency Benchmark

The wild-type human HOGA1 catalytic efficiency (kcat/KM) for 4-hydroxy-2-oxoglutaric acid serves as the reference baseline for characterizing disease-associated mutants. Site-directed mutants S198A, S77A, and N78T exhibit reduced catalytic efficiencies of 17%, 11%, and 64% of wild-type, respectively [1]. These quantitative changes enable precise genotype-phenotype correlation in PH3 research [1].

Enzyme kinetics Mutagenesis PH3

4-Hydroxy-2-oxoglutaric Acid: Research and Diagnostic Applications


PH3 Diagnostic Biomarker Quantification

Quantitative LC-MS/MS analysis of urinary 4-hydroxy-2-oxoglutaric acid enables specific diagnosis of PH3, distinguishing it from PH1, PH2, and secondary hyperoxaluria [1][2]. Clinical diagnostic laboratories require high-purity reference standards to calibrate assays and establish normative ranges [1].

HOGA1 Kinetics and Mutant Characterization

Wild-type and mutant HOGA1 enzyme assays rely on 4-hydroxy-2-oxoglutaric acid as the native substrate to determine kinetic parameters (KM, kcat, kcat/KM). These measurements are essential for understanding the biochemical consequences of PH3-associated mutations and for screening potential pharmacological chaperones [1].

Glyoxylate Reductase Inhibition Studies

Investigations into the molecular crosstalk between PH3 and PH2 pathways require 4-hydroxy-2-oxoglutaric acid to assess its specific inhibition of GR. This compound's unique inhibitory profile—absent in 2-oxoglutarate and 2-hydroxyglutarate—makes it indispensable for elucidating the dual-enzyme defect hypothesis [1].

Hydroxyproline Catabolic Pathway Flux Analysis

Metabolic flux studies tracing hydroxyproline degradation through the mitochondrial pathway depend on 4-hydroxy-2-oxoglutaric acid as the penultimate intermediate. Quantifying its accumulation or turnover provides insights into pathway regulation, enzyme deficiencies, and the impact of dietary hydroxyproline on oxalate production [1].

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